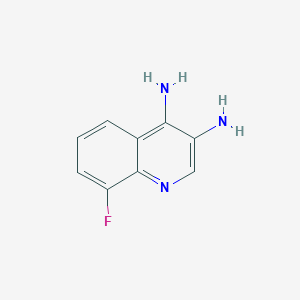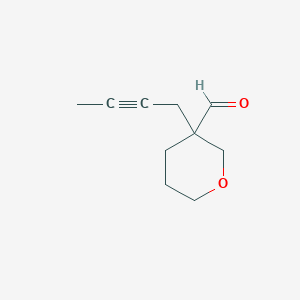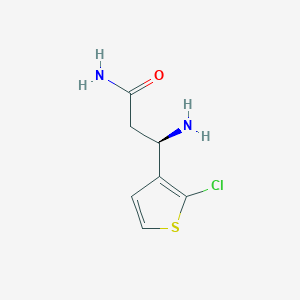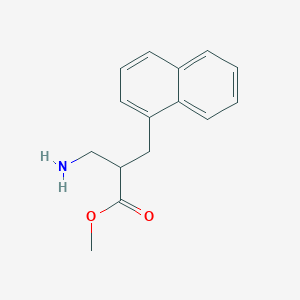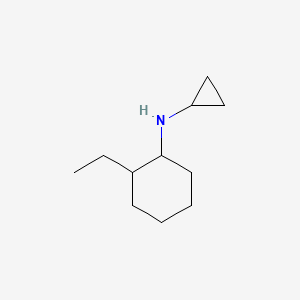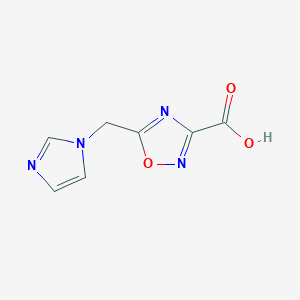
5-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both imidazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the imidazole and oxadiazole rings followed by their coupling. One common method involves the reaction of an imidazole derivative with a suitable oxadiazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The hydrogen atoms on the rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
5-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It has shown promise in the development of new drugs for treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets in the body. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The oxadiazole ring can interact with proteins and nucleic acids, affecting their function. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-1-ylmethyl)-1,3,4-oxadiazole-5-carboxylic acid
- 4-(1H-imidazol-1-ylmethyl)-1,2,3-triazole-5-carboxylic acid
- 5-(1H-imidazol-1-ylmethyl)-1,2,4-triazole-3-carboxylic acid
Uniqueness
5-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of imidazole and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C7H6N4O3 |
|---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
5-(imidazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H6N4O3/c12-7(13)6-9-5(14-10-6)3-11-2-1-8-4-11/h1-2,4H,3H2,(H,12,13) |
InChI Key |
CBNWGSDYAWDECG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CC2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Octahydrofuro[3,2-c]pyridin-4-one](/img/structure/B13311434.png)
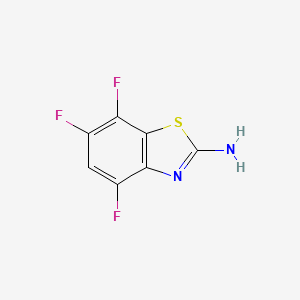
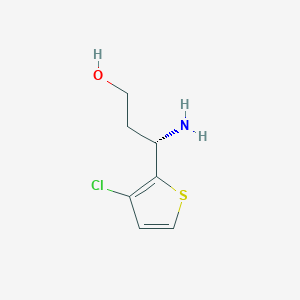
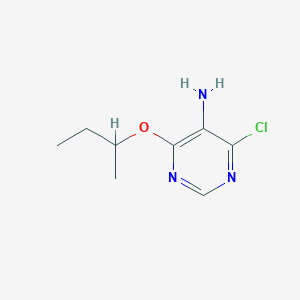

![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13311457.png)
